

A Comparative Analysis of Levan from Diverse Microbial Sources: Properties and Performance

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Compound of Interest

Compound Name: *Levan*

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Levan, a naturally occurring fructan polysaccharide, is gaining significant attention across the pharmaceutical, nutraceutical, and biomedical fields. Its unique physicochemical properties and diverse biological activities, including prebiotic, antioxidant, and anticancer effects, make it a promising biopolymer for various applications. The characteristics of **levan**, however, are not uniform; they vary considerably depending on the microbial source of its production. This guide provides an objective comparison of **levan** derived from different microorganisms, supported by experimental data, to aid researchers in selecting the optimal **levan** for their specific applications.

Key Performance Characteristics of Microbial Levan

The functionality and application potential of **levan** are intrinsically linked to its molecular weight, purity, yield, and inherent biological activities. These properties are highly dependent on the producing microbial strain and the fermentation conditions employed.

Data Summary

The following table summarizes the key quantitative data for **levan** produced by various microbial sources, collated from multiple research studies.

| Microbial Source | Levan Yield (g/L) | Molecular Weight (MW in Da) | Antioxidant Activity (DPPH Radical Scavenging) | Anticancer Activity (Cytotoxicity) |
|-------------------------------|---------------------|-----------------------------|--|---|
| Bacillus subtilis AF17 | Not specified | ~20 x 10 ⁶ | IC ₅₀ = 1.42 mg/mL[1] | Not specified |
| Gluconoacetobacter xylinus | Not specified | 40,000 | Not specified | Weak in vivo antitumor activity (~42% inhibition against Sarcoma-180)[1] |
| Microbacterium laevaniformans | 48.9 (from sucrose) | 710,000 | Not specified | High in vitro activity against SNU-1 (52.54-62.05% inhibition) and HepG2 (49.93-61.82% inhibition) cell lines; Strong in vivo antitumor activity (~66% inhibition against Sarcoma-180)[1] |
| Pseudomonas fluorescens | Not specified | Not specified | IC ₅₀ = 24.42 µg/mL | IC ₅₀ = 469 µg/mL (Human epidermoid Skin carcinoma); IC ₅₀ = 222.7 µg/mL (Hepatocellular carcinoma) |
| Rahnella aquatilis | Not specified | 380,000 | Not specified | High in vitro activity against SNU-1 cell line (52.15-58.58% |

| | | | | |
|----------------------|---------------|---------|---------------|--|
| | | | | inhibition); Strong in vivo antitumor activity (~66% inhibition against Sarcoma-180)[1] |
| Zymomonas mobilis | Not specified | 570,000 | Not specified | Strong in vivo antitumor activity (~66% inhibition against Sarcoma-180)[1] |

Note: "Not specified" indicates that the data was not available in the reviewed literature. IC50 values represent the concentration of **levan** required to inhibit 50% of the activity being measured.

In-Depth Analysis of Levan Properties

Molecular Weight: The molecular weight of **levan** is a critical parameter influencing its biological activity. As observed in the comparative data, **levan** from *Microbacterium laevaniformans* and *Zymomonas mobilis* possess high molecular weights, which correlates with their strong in vivo antitumor activities[1]. In contrast, the low molecular weight **levan** from *Gluconoacetobacter xylinus* exhibited significantly lower antitumor efficacy[1]. This suggests that for applications requiring potent bioactivity, high molecular weight **levans** may be preferable.

Antioxidant Activity: **Levan's** antioxidant properties are attributed to its ability to scavenge free radicals. The IC50 value for the DPPH radical scavenging activity of **levan** from *Bacillus subtilis* AF17 was found to be 1.42 mg/mL, indicating notable antioxidant potential[1]. **Levan** from *Pseudomonas fluorescens* also demonstrated antioxidant capabilities. The variation in antioxidant activity among different **levans** may be due to differences in their molecular weight, structure, and purity.

Anticancer Activity: The anticancer potential of **levan** is a key area of research. **Levan** from *Microbacterium laevaniformans* and *Rahnella aquatilis* displayed significant in vitro cytotoxicity against human cancer cell lines[1]. Furthermore, **levans** from *M. laevaniformans*, *R. aquatilis*,

and *Z. mobilis* showed strong in vivo tumor inhibition[1]. The cytotoxic effects of **levan** are often attributed to the induction of apoptosis in cancer cells.

Prebiotic Activity: **Levan** is considered a prebiotic, as it can be selectively utilized by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, to produce short-chain fatty acids (SCFAs). While direct comparative studies on the prebiotic potential of **levans** from different microbial sources are limited, the general consensus is that its fermentability by gut microbiota contributes to improved gut health. The efficiency of fermentation can be influenced by the **levan's** degree of polymerization and branching.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of **levan** from different sources. Below are the protocols for key experiments cited in this guide.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight and molecular weight distribution of **levan**.

Principle: GPC separates molecules based on their size in solution. Larger molecules elute first from the chromatography column, while smaller molecules have a longer retention time.

Methodology:

- **System Preparation:** An Agilent GPC/SEC system or equivalent, equipped with a refractive index (RI) detector and suitable columns (e.g., Ultrahydrogel columns), is used. The mobile phase is typically an aqueous solution, such as 0.1 M NaNO₃.
- **Calibration:** The system is calibrated using polysaccharide standards of known molecular weights (e.g., pullulan or dextran standards). A calibration curve is generated by plotting the logarithm of the molecular weight against the elution volume.
- **Sample Preparation:** A known concentration of the **levan** sample (e.g., 1-5 mg/mL) is dissolved in the mobile phase. The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter.

- **Analysis:** The prepared **levan** sample is injected into the GPC system. The elution profile is recorded by the RI detector.
- **Data Processing:** The molecular weight of the **levan** is calculated by comparing its elution volume to the calibration curve. Software provided with the GPC system is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index ($PDI = Mw/Mn$).

Antioxidant Activity by DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of **levan**.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change to yellow, which can be measured spectrophotometrically.

Methodology:

- **Reagent Preparation:** A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of **levan** solutions of different concentrations are prepared in a suitable solvent (e.g., water or buffer).
- **Assay Procedure:**
 - In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
 - Add an equal volume of the different concentrations of the **levan** solution to the wells.
 - For the control, add the solvent instead of the **levan** solution. For the blank, add the solvent instead of the DPPH solution.
 - The plate is incubated in the dark at room temperature for 30 minutes.
- **Measurement:** The absorbance of the solutions is measured at 517 nm using a microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$

Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the **levan** solution.

- IC50 Determination: The IC50 value, the concentration of **levan** that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging activity against the **levan** concentration.

Cytotoxicity by MTT Assay

Objective: To assess the cytotoxic effect of **levan** on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Methodology:

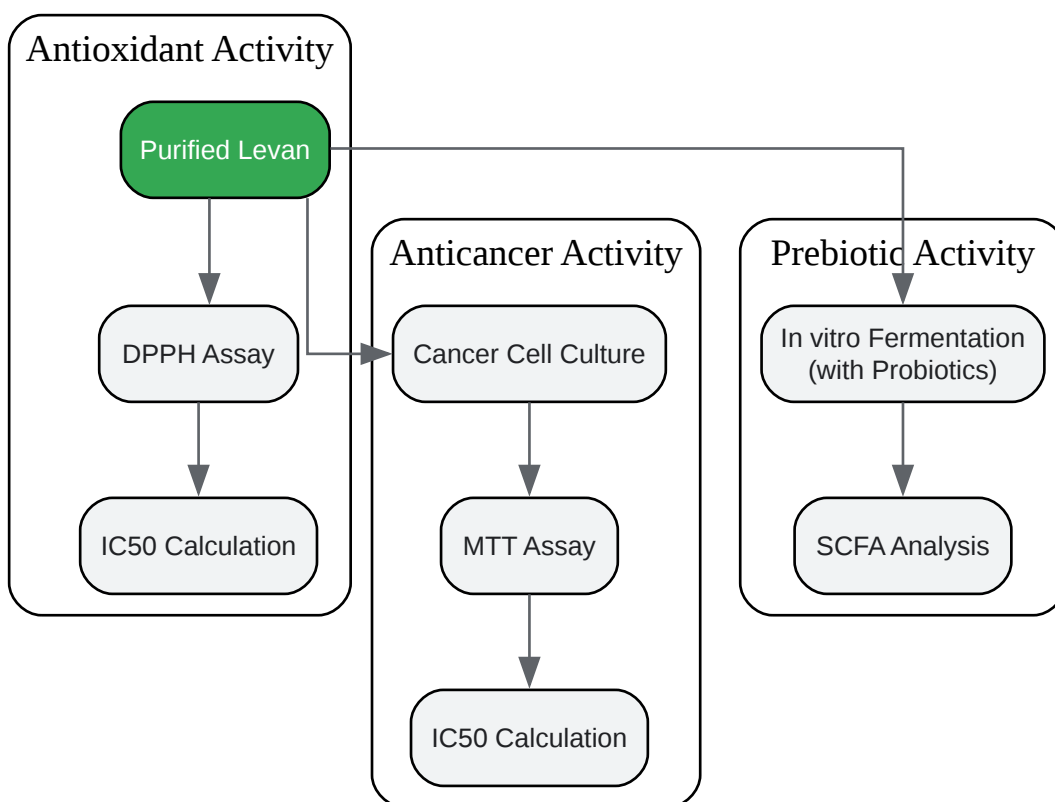
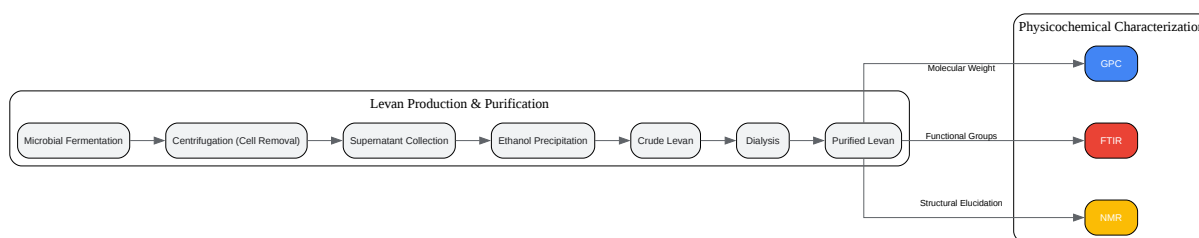
- Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator.
- Treatment: The cells are treated with various concentrations of the **levan** solution for a specified period (e.g., 24, 48, or 72 hours). Control wells are treated with the vehicle (solvent) only.
- MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
- Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Calculation: The percentage of cell viability is calculated as: $\text{Cell Viability (\%)} = (A_{\text{sample}} / A_{\text{control}}) \times 100$ Where A_{sample} is the absorbance of the **levan**-treated cells and A_{control}

is the absorbance of the untreated control cells.

- IC50 Determination: The IC50 value, the concentration of **levan** that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for **levan** characterization and biological activity assessment.



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References

- 1. Levan from a new isolated Bacillus subtilis AF17: Purification, structural analysis and antioxidant activities [iris.unicampania.it]
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